molecular formula C₁₆H₂₆ClNO B1146617 (2R,6S)-rel-2,6-Dimethyl-4-(2-methyl-3-phenylpropyl)morpholine Hydrochloride CAS No. 922734-43-8

(2R,6S)-rel-2,6-Dimethyl-4-(2-methyl-3-phenylpropyl)morpholine Hydrochloride

Cat. No. B1146617
M. Wt: 283.84
InChI Key:
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Description

Synthesis Analysis

The synthesis of related morpholine derivatives involves various strategies, including photoinduced one-electron reductive β-activation for stereoselective CC bond formation (Pandey, Gaikwad, & Gadre, 2012), and divergent synthetic methods resulting in high yields through amination and cyclization in nonproton polar solvents (Tan Bin, 2010).

Molecular Structure Analysis

The molecular structure of morpholine derivatives has been studied through various techniques, including X-ray crystallography, revealing detailed insights into their spatial configuration and conformation (Xu Qiu-yan, 2013). These analyses show the significance of stereochemistry in determining the compound's properties and reactivity.

Chemical Reactions and Properties

Morpholine derivatives engage in ring-opening polymerization reactions under specific conditions, with metal catalysts playing a crucial role in the process. These reactions often result in low molecular weight oligomers or kinetically-inert products, indicating the selectivity and reactivity of these compounds towards polymerization (Chisholm et al., 2006).

Physical Properties Analysis

The physical properties of morpholine derivatives, including solubility, melting points, and crystalline structure, are influenced by their molecular structure. Crystallography studies provide insights into the compounds' orthorhombic system and space group, which are essential for understanding their behavior in different solvents and conditions (Xu Qiu-yan, 2013).

Chemical Properties Analysis

The chemical properties, such as reactivity with metal catalysts and participation in complexation reactions, highlight the versatility of morpholine derivatives as ligands and reactants in organic synthesis. Studies have demonstrated their ability to catalyze transfer hydrogenation reactions efficiently, showcasing their potential in synthetic applications (Pradhumn Singh et al., 2010).

properties

CAS RN

922734-43-8

Product Name

(2R,6S)-rel-2,6-Dimethyl-4-(2-methyl-3-phenylpropyl)morpholine Hydrochloride

Molecular Formula

C₁₆H₂₆ClNO

Molecular Weight

283.84

synonyms

(±)-2,6-cis-Dimethyl-4-(2-methyl-3-phenylpropyl)-morpholine Hydrochloride

Origin of Product

United States

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